Ethyl 6-aminohexanoate
Overview
Description
Ethyl 6-aminohexanoate is an organic compound with the molecular formula C8H17NO2This compound is an ester derivative of 6-aminohexanoic acid and is commonly used as a pharmaceutical intermediate .
Preparation Methods
Ethyl 6-aminohexanoate can be synthesized through various methods. One common synthetic route involves the reaction between caprolactam and ethanol in near-critical water. This reaction is catalyzed by additives such as tin(II) chloride (SnCl2) and can achieve yields as high as 98% . The reaction conditions include specific temperature, residence time, and pH adjustments to optimize the yield .
Chemical Reactions Analysis
Ethyl 6-aminohexanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-aminohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes and receptors.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-aminohexanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release 6-aminohexanoic acid, which can then interact with enzymes and receptors in biological systems. The pathways involved include enzymatic hydrolysis and subsequent binding to target proteins .
Comparison with Similar Compounds
Ethyl 6-aminohexanoate can be compared with other similar compounds such as:
Ethyl 6-aminocaproate: Another ester derivative of 6-aminohexanoic acid with similar properties and applications.
6-Aminocaproic acid: The parent compound, which is used in the synthesis of this compound and has similar biological activities.
Ethyl isobutyrate: A structurally similar ester with different chemical and biological properties. The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
ethyl 6-aminohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNQDCIAOXIFTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328137 | |
Record name | ethyl 6-aminohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371-34-6 | |
Record name | ethyl 6-aminohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was the synthesis of ethyl 6-aminohexanoate explored in one of the studies?
A1: The research article [] explores the synthesis of this compound from caprolactam and ethanol in near-critical water. While this specific study focuses on greener synthesis methods, the application of this compound as a building block in the synthesis of bile acid derivatives is highlighted in another study []. In this context, this compound acts as a linker molecule, potentially contributing to the desired properties of the final bile acid conjugates.
Q2: Was this compound successfully conjugated to bile acids in the study? What challenges arose?
A2: While aiming to synthesize bile acid conjugates with this compound, researchers encountered an unexpected challenge []. Instead of the desired amide bond formation between the bile acid and this compound, esterification was the predominant reaction in most cases. Only deoxycholic acid yielded the intended conjugate with this compound. This highlights the importance of reaction conditions and steric hindrance in controlling the selectivity of chemical reactions.
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